molecular formula C12H13N3OS B2647716 2,4-Dimethyl-N-(3-methylpyridin-2-yl)-1,3-thiazole-5-carboxamide CAS No. 2327062-36-0

2,4-Dimethyl-N-(3-methylpyridin-2-yl)-1,3-thiazole-5-carboxamide

Cat. No. B2647716
CAS RN: 2327062-36-0
M. Wt: 247.32
InChI Key: LUWNBHJOXZVUEO-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(3-methylpyridin-2-yl)-1,3-thiazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMTC, and it has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DMTC is not fully understood. However, it has been suggested that DMTC may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. DMTC has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMTC has been found to inhibit the activity of certain proteins involved in the inflammatory response.
Biochemical and Physiological Effects:
DMTC has been found to have a wide range of biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain proteins involved in the inflammatory response. DMTC has also been found to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMTC in lab experiments is its wide range of potential applications. This compound has been found to have anticancer, antifungal, and antibacterial properties, as well as anti-inflammatory properties. Additionally, DMTC has been found to be relatively safe and non-toxic. However, one of the limitations of using DMTC in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of DMTC. One area of research is the development of new synthesis methods for DMTC that are more efficient and yield higher-quality DMTC. Another area of research is the study of the mechanism of action of DMTC, which is not fully understood. Additionally, DMTC has potential applications in the treatment of a wide range of diseases, and further research is needed to explore these potential applications. Finally, the development of new derivatives of DMTC may lead to the discovery of new compounds with even greater potential for scientific research.

Synthesis Methods

The synthesis method of DMTC involves the reaction of 2-amino-3-methylpyridine with 2,4-dimethylthiazole-5-carboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form DMTC. This synthesis method has been found to be efficient and yields high-quality DMTC.

Scientific Research Applications

DMTC has been extensively studied for its potential applications in scientific research. This compound has been found to have anticancer, antifungal, and antibacterial properties. DMTC has also been found to inhibit the growth of several cancer cell lines, including breast, liver, and lung cancer cells. Additionally, DMTC has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.

properties

IUPAC Name

2,4-dimethyl-N-(3-methylpyridin-2-yl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-7-5-4-6-13-11(7)15-12(16)10-8(2)14-9(3)17-10/h4-6H,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWNBHJOXZVUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=C(N=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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